molecular formula C25H21FN4O4S B2843006 N-[2-[3-[2-(2-氟苯胺基)-2-氧代乙基]硫基吲哚-1-基]乙基]-4-硝基苯甲酰胺 CAS No. 532973-89-0

N-[2-[3-[2-(2-氟苯胺基)-2-氧代乙基]硫基吲哚-1-基]乙基]-4-硝基苯甲酰胺

货号 B2843006
CAS 编号: 532973-89-0
分子量: 492.53
InChI 键: MEIRCQDCKQUTFS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not specified in the sources I found .

科学研究应用

Design and Synthesis

The compound, N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, was designed as a selective degrader of histone deacetylase-3 (HDAC3) using a proteolysis targeting chimera (PROTAC) approach . The synthetic pathway involved several steps, including the introduction of fluorine and other functional groups.

In Vitro Activity

The title compound was tested in vitro against human class-I HDAC isoforms. Notably, it exhibited an IC50 value of 3.4 µM against HDAC3. However, despite its inhibitory activity, it did not induce degradation of the targeted HDACs. This finding highlights the complexity of PROTAC design and the need for further optimization .

Pharmacophore and Scaffold

Most HDAC inhibitors (HDACis) share a common pharmacophoric scaffold, consisting of three essential components:

Potential Therapeutic Applications

While this specific compound did not achieve the desired protein degradation, its design principles and structural features provide insights for future PROTAC development. Researchers may explore modifications to enhance selectivity, pharmacokinetics, and cellular activity. Potential therapeutic applications include cancer treatment, neurodegenerative diseases, and other conditions influenced by HDAC activity .

Future Directions

Further studies are needed to optimize the compound’s properties, evaluate its efficacy in cellular models, and explore potential combination therapies. Collaborations between medicinal chemists, biologists, and clinicians will be crucial to advancing PROTAC-based drug discovery .

属性

IUPAC Name

N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O4S/c26-20-6-2-3-7-21(20)28-24(31)16-35-23-15-29(22-8-4-1-5-19(22)23)14-13-27-25(32)17-9-11-18(12-10-17)30(33)34/h1-12,15H,13-14,16H2,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRCQDCKQUTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。